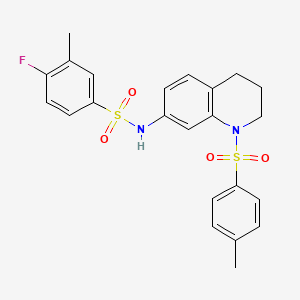![molecular formula C21H25N3O4S B2578734 6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097916-03-3](/img/structure/B2578734.png)
6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a benzofuran ring, a piperidine ring, and a pyridazinone ring. The benzofuran ring is a heterocyclic compound that is ubiquitous in nature and has been shown to have strong biological activities . The piperidine ring is a common structural motif in many pharmaceuticals and natural products. The pyridazinone ring is a six-membered ring containing two nitrogen atoms.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of various functional groups in the molecule, it could potentially undergo a variety of reactions. For example, the benzofuran ring could participate in electrophilic aromatic substitution reactions, while the piperidine ring could undergo reactions typical of secondary amines .
Scientific Research Applications
Synthesis and Antibacterial Activity One notable application of compounds related to 6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is in the synthesis of antibacterial agents. A study by Miyamoto et al. (1987) describes the synthesis of derivatives with sulfinyl or sulfonyl groups demonstrating potent antibacterial properties. This research highlights the compound's relevance in developing new antibiotics to combat resistant bacteria strains Miyamoto et al., 1987.
Enzyme Inhibition for Cancer Treatment Another application is found in enzyme inhibition, particularly targeting cancer. Alafeefy et al. (2015) investigated derivatives incorporating sulfonyl and piperidinyl moieties as inhibitors of human carbonic anhydrase isozymes. These isozymes are involved in various physiological processes, including tumorigenesis. The study found that some derivatives exhibited low nanomolar activity against cancer-associated isozymes, suggesting potential for cancer therapy Alafeefy et al., 2015.
Antimicrobial Agents for Agricultural Use Vinaya et al. (2009) explored the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants. This research indicates the potential of such compounds in developing antimicrobial agents to protect crops from bacterial and fungal diseases Vinaya et al., 2009.
Synthetic Methodologies for Heterocyclic Compounds Additionally, compounds with similar structures are used in synthetic organic chemistry to create heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, Lu et al. (2007) demonstrated the control of regioselectivity in the radical cyclization of unsaturated sulfonamides, leading to the efficient synthesis of piperidines and pyrrolidines, which are valuable scaffolds in drug development Lu et al., 2007.
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-21-6-4-19(16-1-2-16)22-24(21)14-15-7-10-23(11-8-15)29(26,27)18-3-5-20-17(13-18)9-12-28-20/h3-6,13,15-16H,1-2,7-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKDMCXCKDFHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

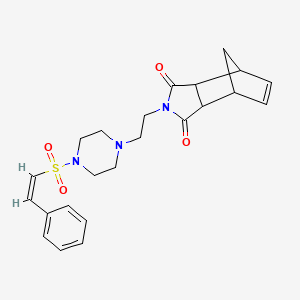
![Ethyl 2-[[4-(trifluoromethoxy)phenyl]carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2578652.png)

![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)
![N-benzyl-2-[4-(6-chloro-3-fluoropyridine-2-carbonyl)piperazin-1-yl]-2-phenylacetamide](/img/structure/B2578656.png)
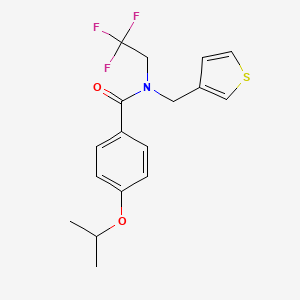
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2578659.png)
![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)
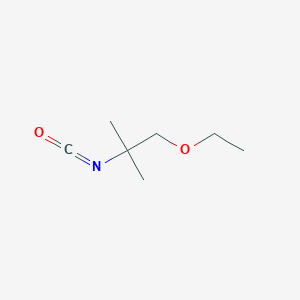
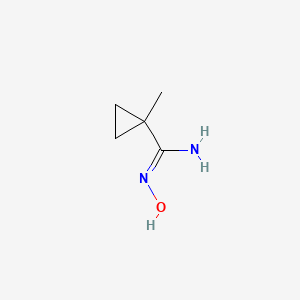
![5-Cyclopentylsulfanyl-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578665.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

